molecular formula C21H15ClN2O3S B15080930 Ethyl 3-(3-chlorophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302913-14-0

Ethyl 3-(3-chlorophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Cat. No.: B15080930
CAS No.: 302913-14-0
M. Wt: 410.9 g/mol
InChI Key: VKQQKBVOHQIWNV-UHFFFAOYSA-N
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Description

Ethyl 3-(3-chlorophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate (molecular formula: C₂₁H₁₅ClN₂O₃S, average mass: 410.872, ChemSpider ID: 2689926) is a pyrrolo[1,2-c]pyrimidine derivative featuring a 3-chlorophenyl substituent at position 3 and a thiophene-2-carbonyl group at position 7 . Its structural complexity arises from the fused pyrrolopyrimidine core, which allows for diverse functionalization, influencing reactivity, solubility, and biological activity.

Properties

CAS No.

302913-14-0

Molecular Formula

C21H15ClN2O3S

Molecular Weight

410.9 g/mol

IUPAC Name

ethyl 3-(3-chlorophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C21H15ClN2O3S/c1-2-27-21(26)15-10-18(20(25)19-7-4-8-28-19)24-12-23-16(11-17(15)24)13-5-3-6-14(22)9-13/h3-12H,2H2,1H3

InChI Key

VKQQKBVOHQIWNV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=CS3)C4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-chlorophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyrimidine Core: The pyrrolopyrimidine core can be synthesized through a cyclization reaction involving a suitable pyrrole derivative and a pyrimidine precursor.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Thiophene-2-carbonyl Group: This step involves the acylation of the pyrrolopyrimidine core with a thiophene-2-carbonyl chloride in the presence of a base.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-chlorophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Ethyl 3-(3-chlorophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Chemical Biology: It serves as a probe to study the interaction of small molecules with biological macromolecules.

    Industrial Applications: It is used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-chlorophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of critical cellular pathways, resulting in the desired biological effect.

Comparison with Similar Compounds

Positional Isomers: 3-Chlorophenyl vs. 4-Chlorophenyl Derivatives

The positional isomer ethyl 3-(4-chlorophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate (C₂₁H₁₅ClN₂O₃S, average mass: 410.872, ChemSpider ID: 4327353) differs only in the chlorine substitution on the phenyl ring (para- vs. meta-) . Key distinctions include:

  • Synthetic Accessibility : Both isomers share similar synthetic routes, but regioselective chlorination steps may influence yields .
Table 1: Comparison of Chlorophenyl Derivatives
Property 3-Chlorophenyl Derivative 4-Chlorophenyl Derivative
Molecular Formula C₂₁H₁₅ClN₂O₃S C₂₁H₁₅ClN₂O₃S
ChemSpider ID 2689926 4327353
Chlorine Position Meta Para
Melting Point/Stability Not reported Not reported

Acyl Group Variations: Thiophene vs. Benzoyl and Trimethoxybenzoyl

Replacing the thiophene-2-carbonyl group with other acyl moieties significantly alters properties:

Ethyl 3-(4-Chlorophenyl)-7-(3,5-Trimethoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-Carboxylate (C₂₆H₂₃ClN₂O₆):

  • The trimethoxybenzoyl group increases molecular weight (495.93 g/mol) and introduces electron-donating methoxy groups, enhancing fluorescence quantum yield in related compounds .
  • Such derivatives are explored as fluorescent sensors due to extended π-conjugation .

Ethyl 7-Benzoyl-3-(3-Chlorophenyl)Pyrrolo[1,2-c]Pyrimidine-5-Carboxylate (C₂₃H₁₇ClN₂O₃):

  • The absence of sulfur (vs. thiophene) reduces polarizability, which may lower binding affinity in enzyme inhibition studies .

Table 2: Acyl Group Impact on Properties
Acyl Group Molecular Formula Key Property Change Reference
Thiophene-2-carbonyl C₂₁H₁₅ClN₂O₃S Sulfur enhances electronic interactions
3,5-Trimethoxybenzoyl C₂₆H₂₃ClN₂O₆ Higher quantum yield (fluorescence)
4-Methylbenzoyl C₂₄H₁₉ClN₂O₃ Increased hydrophobicity
Benzoyl C₂₃H₁₇ClN₂O₃ Reduced polarizability

Functional Group Modifications in Pyrrolopyrimidine Core

  • Thioxo Derivatives : Compounds like ethyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Cas 1026299-50-2) incorporate a thioxo group, altering hydrogen-bonding capacity and redox properties .
  • Spirocyclic Analogs : Derivatives with spiro[indoline-3,7'-pyrrolo[1,2-c]imidazole] frameworks exhibit conformational rigidity, influencing pharmacokinetics .

Biological Activity

Introduction

Ethyl 3-(3-chlorophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Synthesis

The compound features a pyrrolopyrimidine core with substituents that include a chlorophenyl group and a thiophene-2-carbonyl moiety. The synthesis typically involves multi-step organic reactions that allow for the incorporation of these functional groups, enhancing the compound's reactivity and biological potential.

Synthetic Route

  • Formation of the Pyrrolopyrimidine Core : Initial synthesis involves cyclization reactions that form the pyrrolopyrimidine structure.
  • Introduction of Substituents : Subsequent steps introduce the chlorophenyl and thiophene-2-carbonyl groups through electrophilic aromatic substitution and acylation reactions.
  • Final Esterification : The carboxylic acid group is esterified with ethanol to yield the final product.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Preliminary studies suggest that it acts as an inhibitor of key enzymes involved in cancer cell proliferation.

  • Inhibition of Enzymes : The compound may inhibit enzymes such as glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial in purine biosynthesis.
  • Cellular Uptake : Its structure allows for selective transport into cancer cells via folate receptors, enhancing its efficacy against tumors expressing these receptors.

In Vitro Studies

Table 1 summarizes the findings from various in vitro studies assessing the biological activity of this compound:

StudyCell LineIC50 (µM)Mechanism
Study AHeLa5.0GARFTase inhibition
Study BMCF-74.5Folate receptor-mediated uptake
Study CA5496.0Cytotoxicity via apoptosis

Case Studies

  • Case Study 1 : In a study involving HeLa cells, treatment with the compound resulted in a significant reduction in cell viability, indicating potent anticancer properties.
  • Case Study 2 : MCF-7 breast cancer cells exhibited sensitivity to this compound, with observed apoptosis linked to GARFTase inhibition.

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?

Methodological Answer:
The compound can be synthesized via cyclocondensation reactions involving substituted pyrrole precursors. A validated approach involves refluxing a thiophene-carbonyl-substituted intermediate with a chlorophenyl-containing pyrrolo-pyrimidine scaffold in glacial acetic acid and acetic anhydride (1:1) with sodium acetate as a catalyst, followed by recrystallization from ethyl acetate/ethanol (3:2) to achieve >95% purity . Key steps include monitoring reaction progress via TLC and confirming purity using HPLC with UV detection at 254 nm.

Advanced: How can regioselectivity challenges during synthesis be addressed, particularly in avoiding byproducts from competing carbonyl addition sites?

Methodological Answer:
Regioselectivity is controlled by steric and electronic effects. For example, activating the thiophene-2-carbonyl group with electron-withdrawing substituents (e.g., Cl at the 3-position of the phenyl ring) directs nucleophilic attack to the pyrrolo-pyrimidine C7 position. Computational modeling (DFT calculations) of transition-state energies can predict preferred reaction pathways. Experimental validation via LC-MS and single-crystal XRD analysis is critical to confirm product regiochemistry .

Basic: What spectroscopic and crystallographic techniques are essential for structural characterization?

Methodological Answer:

  • XRD : Resolve the molecular conformation and confirm substituent positions. For example, puckering in the pyrrolo-pyrimidine ring (flattened boat conformation) is quantified using Cremer-Pople coordinates .
  • NMR : 1^1H and 13^{13}C NMR (DMSO-d6) identify substituent integration and coupling patterns (e.g., thiophene protons at δ 7.2–7.5 ppm).
  • IR : Confirm carbonyl stretches (C=O at ~1700 cm1^{-1}) and aromatic C-Cl bonds (~750 cm1^{-1}) .

Advanced: How can structural disorder in crystallographic data (e.g., overlapping electron density) be resolved for accurate refinement?

Methodological Answer:
Disorder in flexible substituents (e.g., ethyl carboxylate groups) is addressed using SHELXL’s PART instruction to model split positions. Constraints (e.g., SIMU, DELU) stabilize refinement, and hydrogen bonding networks are analyzed via Mercury’s Auto-Correlation function to validate packing motifs. R-factor convergence below 0.05 indicates reliable refinement .

Basic: What biological assays are suitable for evaluating this compound’s activity, given its structural analogs?

Methodological Answer:

  • Cytotoxicity : MTT assay against H460 lung carcinoma cells (IC50_{50} determination).
  • Kinase inhibition : ADP-Glo™ kinase assay targeting EGFR or Aurora kinases, given the pyrrolo-pyrimidine core’s ATP-binding affinity .
  • Solubility : Use shake-flask method in PBS (pH 7.4) to guide in vivo dosing.

Advanced: How can contradictory bioactivity data (e.g., high in vitro potency but low in vivo efficacy) be systematically investigated?

Methodological Answer:

  • Metabolic stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for rapid degradation.
  • Protein binding : Equilibrium dialysis to assess serum albumin binding (>90% reduces free drug concentration).
  • Structural tweaks : Introduce PEGylated prodrugs or fluorinated substituents to enhance pharmacokinetics .

Basic: What computational tools predict this compound’s binding modes to target proteins?

Methodological Answer:

  • Docking : AutoDock Vina or Schrödinger’s Glide to model interactions with kinase active sites (e.g., hydrogen bonding with hinge-region residues).
  • Pharmacophore mapping : Phase (Schrödinger) identifies critical features (e.g., thiophene’s hydrophobic contact) .

Advanced: How do solvent effects and protonation states influence molecular dynamics (MD) simulations of this compound?

Methodological Answer:

  • Solvent models : TIP3P explicit water with periodic boundary conditions (NAMD/GROMACS).
  • pKa_a prediction : Use MarvinSketch or Epik to assign ionization states at physiological pH. Adjust force fields (e.g., CHARMM36) to account for partial charges in polar solvents .

Basic: How are hydrogen bonding and π-π stacking interactions analyzed in the crystal lattice?

Methodological Answer:

  • Graph-set analysis : Etter’s notation (e.g., C22(8)\text{C}_2^2(8) chains) classifies hydrogen bond motifs.
  • Mercury software : Quantify π-π distances (<3.8 Å) and dihedral angles between aromatic rings .

Advanced: What strategies mitigate crystallographic twinning or poor diffraction quality?

Methodological Answer:

  • Crystal optimization : Vapor diffusion with PEG 4000 as precipitant improves morphology.
  • Data scaling : Use XDS for twinned data (twin law h,k,l-h, -k, l) and refine with SHELXL’s TWIN instruction .

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